Cas no 1808068-52-1 (1-(5-Methylisoxazol-3-yl)ethanamine)

1-(5-Methylisoxazol-3-yl)ethanamine 化学的及び物理的性質
名前と識別子
-
- 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine
- 1-(5-methylisoxazol-3-yl)ethanamine
- (1R)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine
- (1S)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine
- 1-(5-Methylisoxazol-3-yl)ethanamine
-
- MDL: MFCD28139417
- インチ: 1S/C6H10N2O/c1-4-3-6(5(2)7)8-9-4/h3,5H,7H2,1-2H3
- InChIKey: LEFVDZCQGFWHQB-UHFFFAOYSA-N
- SMILES: O1C(C)=CC(C(C)N)=N1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 9
- 回転可能化学結合数: 1
- 複雑さ: 97.1
- トポロジー分子極性表面積: 52
1-(5-Methylisoxazol-3-yl)ethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-190362-10g |
(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine |
1808068-52-1 | 10g |
$3868.0 | 2023-09-18 | ||
eNovation Chemicals LLC | D635832-1g |
(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine HCl salt |
1808068-52-1 | 97% | 1g |
$3550 | 2025-02-26 | |
eNovation Chemicals LLC | D635832-10g |
(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine HCl salt |
1808068-52-1 | 97% | 10g |
$5850 | 2024-08-03 | |
Enamine | EN300-190362-0.25g |
(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine |
1808068-52-1 | 0.25g |
$828.0 | 2023-09-18 | ||
Enamine | EN300-190362-2.5g |
(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine |
1808068-52-1 | 2.5g |
$1763.0 | 2023-09-18 | ||
Enamine | EN300-190362-5g |
(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine |
1808068-52-1 | 5g |
$2608.0 | 2023-09-18 | ||
Enamine | EN300-190362-1.0g |
(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine |
1808068-52-1 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-190362-0.05g |
(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine |
1808068-52-1 | 0.05g |
$756.0 | 2023-09-18 | ||
Enamine | EN300-190362-0.1g |
(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine |
1808068-52-1 | 0.1g |
$792.0 | 2023-09-18 | ||
eNovation Chemicals LLC | D635832-10g |
(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine HCl salt |
1808068-52-1 | 97% | 10g |
$5850 | 2025-02-25 |
1-(5-Methylisoxazol-3-yl)ethanamine 関連文献
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
6. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
1-(5-Methylisoxazol-3-yl)ethanamineに関する追加情報
Introduction to 1-(5-Methylisoxazol-3-yl)ethanamine (CAS No. 1808068-52-1)
1-(5-Methylisoxazol-3-yl)ethanamine, identified by the Chemical Abstracts Service Number (CAS No.) 1808068-52-1, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative has garnered attention due to its structural uniqueness and potential biological activities. The compound features a 5-methylisoxazole moiety linked to an ethylamine group, which positions it as a versatile scaffold for drug discovery and development.
The 5-methylisoxazole ring system is a prominent feature in medicinal chemistry, known for its ability to modulate various biological pathways. Its incorporation into pharmaceutical molecules often enhances binding affinity and selectivity towards target enzymes or receptors. In the case of 1-(5-Methylisoxazol-3-yl)ethanamine, the amine functionality provides a site for further chemical modifications, enabling the synthesis of more complex derivatives with tailored pharmacological properties.
Recent advancements in computational chemistry and high-throughput screening have highlighted the 1-(5-Methylisoxazol-3-yl)ethanamine scaffold as a promising candidate for addressing unmet medical needs. Studies have demonstrated its potential in inhibiting key enzymes involved in inflammatory and metabolic disorders. The compound’s ability to interact with biological targets such as kinases and proteases makes it an attractive molecule for further investigation.
One of the most compelling aspects of 1-(5-Methylisoxazol-3-yl)ethanamine is its role in developing novel therapeutic agents. Researchers have leveraged its structural framework to create derivatives with enhanced efficacy and reduced toxicity. For instance, modifications at the 5-methylisoxazole ring have led to compounds exhibiting potent anti-inflammatory effects, making them suitable for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of 1-(5-Methylisoxazol-3-yl)ethanamine has also been extensively studied. Preliminary data suggest that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its clinical translation. These findings underscore its potential as a lead compound for further optimization.
In addition to its therapeutic applications, 1-(5-Methylisoxazol-3-yl)ethanamine has shown promise in preclinical models of cancer. The 5-methylisoxazole moiety has been linked to anti-proliferative effects by interfering with key signaling pathways involved in tumor growth and survival. Early-stage trials have revealed encouraging results, suggesting that derivatives of this compound could serve as effective chemotherapeutic agents.
The synthesis of 1-(5-Methylisoxazol-3-yl)ethanamine involves multi-step organic reactions, including condensation reactions between isoxazole precursors and ethylamine derivatives. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct large-scale studies and clinical trials.
The role of 1-(5-Methylisoxazol-3-yl)ethanamine in drug discovery aligns with the broader trend toward precision medicine. By targeting specific biological pathways with high selectivity, this compound exemplifies how structural innovation can lead to more effective and personalized therapeutic strategies.
Future research on 1-(5-Methylisoxazol-3-yl)ethanamine will likely focus on elucidating its mechanism of action and identifying potential off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating these findings into tangible therapeutic benefits for patients worldwide.
In conclusion, 1-(5-Methylisoxazol-3-yl)ethanamine (CAS No. 1808068-52-1) represents a significant advancement in medicinal chemistry. Its unique structural features and promising biological activities position it as a valuable tool for developing novel therapeutics across multiple disease areas. As research continues to uncover new applications for this compound, it is poised to play a pivotal role in shaping the future of drug discovery and development.
1808068-52-1 (1-(5-Methylisoxazol-3-yl)ethanamine) Related Products
- 1803591-16-3(Oxan-4-yl3-(trifluoromethyl)phenylmethanamine Hydrochloride)
- 2138552-05-1(4-Methyl-1-(2,3,3-trimethylbutyl)cyclohex-2-en-1-ol)
- 2173392-04-4((2R)-2-amino-2-(oxolan-3-yl)ethan-1-ol)
- 941921-67-1(2-2-({(4-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(pyridin-2-yl)methylacetamide)
- 2229266-91-3(5-bromo-2-methoxypyridin-3-yl sulfamate)
- 2172275-89-5(1-ethyl-4-(4-fluoro-2-methylphenyl)pyrrolidine-3-carboxylic acid)
- 50783-82-9(2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol)
- 394236-78-3(4-(4-chlorophenyl)sulfanyl-1-(furan-2-carbonyl)-3,5-dimethyl-1H-pyrazole)
- 921574-96-1(3-benzyl-1-(3,5-dimethoxyphenyl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 6449-46-3(1-Propanamine,2-(phenylmethoxy)-)




